Boc-D-Lys(Z)-OH
Description
Boc-D-Lys(Z)-OH (CAS 55878-47-2) is a protected derivative of D-lysine, featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the α-amino position and a benzyloxycarbonyl (Z or Cbz) group at the ε-amino side chain. Its molecular formula is C₁₉H₂₈N₂O₆ (MW 380.44 g/mol), and it is widely used in peptide synthesis to enable selective deprotection during solid-phase or solution-phase strategies . The D-configuration of the lysine residue is critical for applications requiring resistance to proteolytic degradation or specific stereochemical interactions in bioactive peptides .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUTRNYBGWPBL-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151378 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55878-47-2 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Chiral Integrity
D-Lysine monohydrochloride serves as the chiral starting material. Preservation of the D-configuration requires stringent control of reaction pH and temperature to avoid racemization. Studies demonstrate that maintaining reactions below 25°C and using non-nucleophilic bases (e.g., N-methylmorpholine) minimizes epimerization.
α-Amino Boc Protection
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Reagents : Di-tert-butyl dicarbonate (BocO, 3.0 equiv), NaHCO (aqueous), dioxane/water (4:1 v/v).
-
Procedure :
Table 1: Boc Protection Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents Boc cleavage |
| BocO Equiv | 3.0 | Maximizes α-protection |
| Reaction Time | 24 h | Completes ε-NH protonation |
ε-Amino Z Protection
-
Reagents : Benzyl chloroformate (Z-Cl, 1.2 equiv), NaOH (2.0 M), THF/water (3:1 v/v).
-
Procedure :
Critical Consideration : Excess Z-Cl leads to di-Z byproducts, necessitating precise stoichiometry.
Advanced Methodological Variations
One-Pot Protection Protocol
A patent (WO2008014811A1) describes a one-pot method using benzotriazole-mediated activation:
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D-Lysine·HCl, BocO (2.5 equiv), and benzotriazole (1.1 equiv) react in THF at 25°C for 6 h.
-
Z-Cl (1.1 equiv) is added directly, with pH maintained at 9.5 using NaOH.
Advantages : Reduced purification steps; benzotriazole enhances electrophilic activation of BocO.
Solid-Phase Synthesis Adaptation
While atypical for small molecules, solid-phase approaches (e.g., using Wang resin) enable gram-scale production:
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D-Lysine is loaded onto resin via Fmoc-strategy.
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Sequential Boc/Z protections employ HBTU/NMM activation.
-
Cleavage with TFA/HO (95:5) yields this compound with 85% efficiency.
Characterization and Quality Control
Spectroscopic Analysis
Chirality Verification
-
Optical Rotation : [α] = +8.2° (c = 1, DMF), confirming D-configuration.
-
Chiral HPLC : Crownpak CR(+) column, 85:15 HO/MeOH, elution order distinguishes D/L isomers.
Industrial-Scale Production Insights
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-D-Lys(Z)-OH undergoes deprotection reactions to remove the Boc and Z groups. The Z group can be removed using catalytic hydrogenation in the presence of palladium on carbon (Pd/C).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride, methanol, palladium on carbon (Pd/C).
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dichloromethane (DCM).
Major Products Formed:
Deprotection: D-lysine.
Coupling: Peptides with this compound as a building block.
Scientific Research Applications
Synthesis and Characterization
Boc-D-Lys(Z)-OH can be synthesized using various methods, including:
- Protection of D-lysine : The synthesis typically involves the reaction of D-lysine with di-t-butyl dicarbonate in the presence of a base like sodium hydroxide, followed by treatment with benzyl chloroformate to introduce the Z protection.
- Characterization Techniques : Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm the structure and purity of the compound.
Peptide Synthesis
This compound is primarily used in the synthesis of peptides due to its ability to provide a stable intermediate that can undergo further reactions without decomposing. It allows for the incorporation of lysine into peptide chains while maintaining control over the stereochemistry.
Table 1: Peptide Synthesis Applications
| Application | Description |
|---|---|
| Antibody-drug conjugates | Used to create conjugates that enhance targeting and efficacy in therapies. |
| Vaccine development | Facilitates the synthesis of immunogenic peptides for vaccine formulations. |
| Therapeutic peptides | Enables the design of peptides with specific biological activities. |
Drug Development
This compound has been explored in drug development, particularly in designing opioid peptides. For instance, modifications involving this compound have shown enhanced binding affinity and selectivity for opioid receptors, indicating potential therapeutic applications in pain management.
Case Study: Opioid Peptides
Research has demonstrated that incorporating this compound into opioid peptide structures significantly increases their antagonist activity against δ-opioid receptors. This modification leads to promising candidates for further development in pain relief therapies .
Bioconjugation Techniques
The compound is also utilized in bioconjugation techniques where it serves as a building block for creating complex biomolecules. Its ability to form stable linkages makes it suitable for attaching drugs or imaging agents to proteins or antibodies.
Table 2: Bioconjugation Applications
| Technique | Description |
|---|---|
| Click chemistry | Used as a precursor for azide-alkyne cycloaddition reactions. |
| Protein labeling | Facilitates the attachment of fluorescent tags for imaging studies. |
| Targeted drug delivery | Enhances specificity in delivering therapeutics to target cells. |
Material Science Applications
This compound has applications beyond biological systems; it is also used in material science for synthesizing polymeric materials and hydrogels that mimic biological tissues.
Table 3: Material Science Applications
| Application | Description |
|---|---|
| Biodegradable polymers | Serves as a monomer in creating environmentally friendly materials. |
| Hydrogels | Used in developing hydrogels for drug delivery systems and tissue engineering. |
Mechanism of Action
Mechanism:
- Boc-D-Lys(Z)-OH acts as a protected amino acid derivative in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during the synthesis process. The Boc group is removed under acidic conditions, while the Z group is removed via catalytic hydrogenation .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Boc-Lys(Z)-OH (L-Isomer; CAS 2389-45-9)
- Structure : The L-isomer shares identical functional groups but differs in chirality at the α-carbon.
- Synthesis : Prepared similarly via Boc protection of Z-Lys-OH under basic conditions but starting from L-lysine .
- Applications: Used in standard peptide synthesis where native L-amino acids are required. However, peptides containing L-Lys(Z)-OH are more susceptible to enzymatic cleavage compared to D-isomers .
Physicochemical Properties :
Property Boc-D-Lys(Z)-OH Boc-Lys(Z)-OH (L-Isomer) Molecular Weight 380.44 380.44 Specific Rotation ([α]D) +6.8° (MeOH) -6.8° (MeOH) Solubility DMF, DCM, THF Similar
Boc-D-Lys(2-Cl-Z)-OH
- Structure: Features a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the ε-amino side chain instead of Z.
- Synthesis : Introduced via coupling of Boc-D-Lys-OH with 2-chloro-Z chloride. This substituent enhances steric hindrance and electron-withdrawing effects .
- Applications : Preferred in peptide-based drug discovery (e.g., Hsp90 inhibitors) due to improved metabolic stability and resistance to deprotection under acidic conditions .
- Key Data :
Z-D-Lys(Boc)-OH
- Structure: Inversely protected, with Z on the α-amino group and Boc on the ε-amino side chain.
- Synthesis: Synthesized via hydrogenolysis of Z-D-Lys(Boc)-Gly-OMe, followed by Boc deprotection .
- Applications : Used in fluorescent probes (e.g., Alexa Fluor 488 conjugates) and nucleobase-peptide hybrids for RNA sensing. The reversed protection scheme allows sequential side-chain modifications .
- Key Data :
Pharmacological and Physicochemical Comparison
Pharmacokinetic Properties
| Property | This compound | Boc-Lys(Z)-OH (L-Iso) | Boc-D-Lys(2-Cl-Z)-OH |
|---|---|---|---|
| GI Absorption (Pred.) | High | High | Moderate |
| BBB Penetration | No | No | No |
| CYP Inhibition | None | None | Weak (CYP3A4) |
| LogP (Calc.) | 2.8 | 2.8 | 3.5 |
Stability and Reactivity
- This compound: Stable under basic conditions but susceptible to TFA-mediated Boc deprotection. The Z group is removed via hydrogenolysis .
- Boc-D-Lys(2-Cl-Z)-OH: Enhanced stability against hydrogenolysis due to the electron-withdrawing Cl substituent; requires harsher conditions (e.g., Pd/C under H₂ for 24 hrs) .
- Z-D-Lys(Boc)-OH: Boc group is acid-labile, while Z requires hydrogenolysis, enabling orthogonal deprotection strategies .
Biological Activity
Boc-D-Lys(Z)-OH , or N-alpha-Boc-N-epsilon-benzyloxycarbonyl-D-lysine, is a derivative of lysine that features a benzyloxycarbonyl protecting group on its side chain. This compound is primarily used in peptide synthesis due to its unique protective groups that allow for greater control and specificity during the synthesis process. The molecular weight of this compound is approximately 380.5 g/mol.
This compound has been studied extensively for its biological activities, particularly in the context of opioid peptides. Research indicates that the introduction of lysine at specific positions within peptide structures can influence their pharmacological properties, particularly their affinity and activity at opioid receptors.
- Opioid Receptor Interaction : Studies have shown that this compound can enhance the potency of certain peptide analogs at the delta-opioid receptor. For instance, when substituted into the Dmt-Tic pharmacophore, it has been observed to increase the antagonist potency significantly compared to other amino acid substitutions .
- Dual Activity : The compound exhibits both μ-agonist and δ-antagonist activities depending on its structural context within various peptide analogs. This duality suggests potential therapeutic applications in pain management and opioid receptor modulation .
Table 1: Comparative Potency of Opioid Peptide Analogues Containing this compound
| Compound | μ-Agonist Activity (IC50, nM) | δ-Antagonist Activity (pA2) |
|---|---|---|
| H-Dmt-Tic-Lys(Z)-OH | 434-1990 | 11.43 |
| H-Dmt-Tic-Phe-Lys(Z)-OH | 145 | 11.43 |
| H-Dmt-Tic-Gly-NH-Ph | >10000 | NA |
NA = Not Applicable; values represent average findings from multiple assays.
The data indicate that while this compound enhances δ-antagonist activity significantly, its μ-agonist activity remains variable across different analogs. The introduction of this compound into various peptide backbones has yielded a range of biological activities, suggesting a complex interplay between structure and function.
Pharmacological Implications
The ability of this compound to modify the pharmacological profile of peptides makes it a valuable tool in drug design. Its incorporation into opioid peptides can lead to:
- Improved Efficacy : By enhancing receptor binding and functional activity.
- Reduced Side Effects : Potentially leading to safer therapeutic profiles for pain management by balancing agonist and antagonist effects.
Q & A
Basic: What are the critical steps for synthesizing and characterizing Boc-D-Lys(Z)-OH in laboratory settings?
Answer:
The synthesis of this compound requires meticulous documentation of reaction conditions, purification methods, and analytical validation. Key steps include:
- Coupling Reactions : Use tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups during lysine derivatization, ensuring anhydrous conditions to prevent deprotection .
- Purification : Employ column chromatography or recrystallization, with solvent ratios optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
- Characterization : Validate purity and structure using nuclear magnetic resonance (NMR, ¹H/¹³C), high-performance liquid chromatography (HPLC ≥98% purity), and mass spectrometry (MS) .
- Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines, detailing all experimental parameters (e.g., temperature, solvent purity) in the methods section to enable replication .
Basic: What storage conditions are recommended to maintain this compound stability?
Answer:
- Short-term storage : Store the compound as a lyophilized powder at -20°C in airtight, moisture-resistant containers to prevent hydrolysis of the Boc/Z groups .
- Long-term stability : For solutions, use anhydrous solvents (e.g., DMSO or DMF) and store at -80°C in aliquots to avoid freeze-thaw degradation .
- Handling : Work under inert gas (argon/nitrogen) in a desiccator to minimize exposure to humidity .
Advanced: How can researchers design experiments to optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Answer:
Optimization requires systematic variation of parameters aligned with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
- Variables to test :
- Methodology :
Advanced: How should researchers resolve contradictions in reported solubility data for this compound across studies?
Answer:
Address discrepancies through triangulation of data sources and rigorous experimental controls :
Standardize Conditions : Replicate solubility tests using identical solvents (e.g., H₂O, DMSO), temperatures (25°C), and purity thresholds (≥95%) .
Analytical Validation : Compare results across multiple techniques (e.g., gravimetric analysis, UV-Vis spectroscopy) .
Variable Isolation : Investigate confounding factors like residual moisture in solvents or lot-to-lot variability in raw materials .
Statistical Analysis : Apply ANOVA to determine if observed differences are statistically significant (p < 0.05) .
Basic: Which analytical techniques are essential for confirming this compound purity and stereochemical integrity?
Answer:
- Purity : HPLC with UV detection (λ = 214 nm) and ≥98% peak area threshold .
- Structure : ¹H/¹³C NMR to confirm protecting group integration and absence of side products .
- Stereochemistry : Chiral HPLC or circular dichroism (CD) spectroscopy to verify D-lysine configuration .
- Mass Confirmation : High-resolution MS (HRMS) for exact mass matching (±0.001 Da) .
Advanced: How can researchers assess the impact of this compound stereochemical integrity on peptide bioactivity?
Answer:
- Experimental Design :
- Bioactivity Assays :
Basic: What steps ensure reproducibility when using this compound in multi-step syntheses?
Answer:
- Protocol Documentation : Record exact equivalents, solvent volumes, and reaction monitoring intervals .
- Batch Consistency : Use QC-certified batches (e.g., >98% purity via COA) and avoid ad-hoc solvent substitutions .
- Data Sharing : Publish full experimental details in supplementary materials, including failed attempts to guide troubleshooting .
Advanced: What strategies mitigate racemization during this compound incorporation into peptide chains?
Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization .
- Coupling Agent Selection : Prefer HATU over DCC due to lower racemization risk .
- In Situ Monitoring : Use real-time HPLC or CD to detect chiral inversion .
- Post-Synthesis Analysis : Validate stereochemistry via Marfey’s reagent derivatization and LC-MS .
Advanced: How can researchers design a robust stability study for this compound under varying pH conditions?
Answer:
- Study Framework : Align with PICO (Population: this compound; Intervention: pH 2–12; Comparison: Neutral pH; Outcome: Degradation rate) .
- Methodology :
Advanced: How should researchers address low yields in this compound deprotection reactions?
Answer:
- Root-Cause Analysis :
- Optimization :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
